molecular formula C9H16O B1582235 3,6-Nonadien-1-ol CAS No. 76649-25-7

3,6-Nonadien-1-ol

Cat. No. B1582235
CAS RN: 76649-25-7
M. Wt: 140.22 g/mol
InChI Key: PICGPEBVZGCYBV-WWVFNRLHSA-N
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Description

3,6-Nonadien-1-ol, also known as (E,Z)-3,6-Nonadien-1-ol, is a chemical compound with the molecular formula C9H16O . It has a molecular weight of 140.2227 . This compound is also available as a 2d Mol file or as a computed 3d SD file .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3+,7-6+ . The IUPAC Standard InChIKey is PICGPEBVZGCYBV-FZWLCVONSA-N .


Physical And Chemical Properties Analysis

This compound has an average mass of 140.223 Da and a monoisotopic mass of 140.120117 Da . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

NMR Spectral Analysis

Research in 1975 by L. J. M. Ven and J. Haan involved the analysis of NMR spectral data for compounds similar to 3,6-Nonadien-1-ol. This study is relevant as it demonstrates the use of nuclear magnetic resonance (NMR) in analyzing the structure of complex organic molecules, which can be applied to this compound for understanding its chemical behavior and interactions (Ven & Haan, 1975).

Odor Profile Analysis

In 1996, Y. Sakoda et al. conducted research on the chemical structure-odor correlations in isomers of n-C9-methylene interrupted dienols, which include compounds like this compound. This study provides insights into the relationship between the molecular structure of compounds like this compound and their odor profiles, a key aspect in fragrance chemistry (Sakoda et al., 1996).

Catalytic Applications

J. Dullius et al. (1998) explored the catalytic applications of certain compounds in the hydrodimerization of 1,3-butadiene. This research is relevant to this compound as it highlights the potential use of similar compounds in catalysis, which could be applied to industrial processes involving this compound (Dullius et al., 1998).

Polymerization Catalysts

Research by Ji-Qian Wu and Yue-sheng Li in 2011 on vanadium complexes as catalysts for olefin polymerization also has implications for this compound. These studies indicate that compounds like this compound could potentially be involved in polymerization processes, either as substrates or as part of catalyst systems (Wu & Li, 2011).

Safety and Toxicology

A 2017 safety assessment by A. Api et al. for a compound with the same CAS number as this compound provides valuable information on its safety profile. Such assessments are crucial for understanding the potential hazards and safe handling procedures for chemicals like this compound (Api et al., 2017).

Safety and Hazards

According to the safety data sheet, 3,6-Nonadien-1-ol can cause skin and eye irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

3,6-Nonadien-1-ol is primarily used as a flavor and fragrance agent . It is known for its green type odor and flavor . .

Mode of Action

The mode of action of this compound is largely related to its role as a flavor and fragrance agent. It interacts with olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of a green type odor . Similarly, in the context of flavor, it likely interacts with taste receptors on the tongue.

Biochemical Pathways

It has been found to be a principle aroma compound in certain cultivars . This suggests that it may play a role in the biochemical pathways related to aroma production in these plants.

Pharmacokinetics

It has been analyzed using reverse phase (rp) high-performance liquid chromatography (hplc) methods . This suggests that it may be possible to study its pharmacokinetics using similar techniques.

Result of Action

The primary result of the action of this compound is the perception of a green type odor and flavor . This is due to its interaction with olfactory and taste receptors, as mentioned above.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity. Furthermore, its stability and efficacy as a flavor and fragrance agent can be influenced by factors such as pH and the presence of other compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,6-Nonadien-1-ol involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "1,5-Hexadiene", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: 1,5-Hexadiene is reacted with sodium borohydride in methanol to form 3,6-Nonadien-1-ol.", "Step 2: The reaction mixture is then treated with hydrochloric acid to protonate the alcohol group.", "Step 3: The resulting mixture is then neutralized with sodium hydroxide to form the sodium salt of the alcohol.", "Step 4: The sodium salt is then acidified with sulfuric acid to regenerate the alcohol.", "Step 5: The product is then purified by distillation or chromatography to obtain pure 3,6-Nonadien-1-ol." ] }

CAS RN

76649-25-7

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(3E,6Z)-nona-3,6-dien-1-ol

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3-,7-6+

InChI Key

PICGPEBVZGCYBV-WWVFNRLHSA-N

Isomeric SMILES

CC/C=C\C/C=C/CCO

SMILES

CCC=CCC=CCCO

Canonical SMILES

CCC=CCC=CCCO

boiling_point

73.00 °C. @ 15.00 mm Hg

density

0.863-0.871

Other CAS RN

76649-25-7

physical_description

Colourless liquid;  strong, fatty, green cucumber aroma

solubility

very slightly
slightly soluble in water;  soluble in fats
soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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